molecular formula C12H14N4O4 B11845453 3-((tert-Butoxycarbonyl)amino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

3-((tert-Butoxycarbonyl)amino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

Cat. No.: B11845453
M. Wt: 278.26 g/mol
InChI Key: IDVMMKXHWGYIFY-UHFFFAOYSA-N
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Description

3-((tert-Butoxycarbonyl)amino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a complex organic compound that belongs to the class of triazolopyridine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The triazolopyridine core structure is known for its diverse biological activities and is often explored in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butoxycarbonyl)amino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and a hydrazine derivative under acidic or basic conditions.

    Introduction of the Boc Protecting Group: The amine functionality on the triazolopyridine core is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-((tert-Butoxycarbonyl)amino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

3-((tert-Butoxycarbonyl)amino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is explored for its potential as a drug candidate due to its triazolopyridine core, which is known for various biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.

    Chemical Biology: It is used as a building block in the synthesis of biologically active molecules and probes for studying biological processes.

    Material Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Industrial Applications: It may be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid depends on its specific application and target. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The triazolopyridine core can act as a pharmacophore, binding to active sites of enzymes or receptors and inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(tert-butoxycarbonyl)pyrrolidine
  • 3-[(tert-Butoxycarbonyl)amino]pyrrolidine-3-carboxylic acid
  • (3R)-3-Amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one
  • 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one

Uniqueness

3-((tert-Butoxycarbonyl)amino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is unique due to its specific combination of the triazolopyridine core and the Boc-protected amine functionality. This combination provides a balance of stability and reactivity, making it a versatile intermediate for various synthetic applications. Additionally, the presence of the carboxylic acid group enhances its solubility and potential for further functionalization.

Properties

Molecular Formula

C12H14N4O4

Molecular Weight

278.26 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

InChI

InChI=1S/C12H14N4O4/c1-12(2,3)20-11(19)13-10-15-14-8-7(9(17)18)5-4-6-16(8)10/h4-6H,1-3H3,(H,17,18)(H,13,15,19)

InChI Key

IDVMMKXHWGYIFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN=C2N1C=CC=C2C(=O)O

Origin of Product

United States

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